4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid
Overview
Description
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with an aminomercaptoethyl group and two carboxylic acid groups
Scientific Research Applications
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of MEPDA involves its transport into cells via the oligopeptide transport system . Once inside the cell, it undergoes disulfide exchange reactions with sulfhydryl-containing components of the cell pool . This results in the liberation of MEPDA, which can then cross the cytoplasmic membrane and exit the cell .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid as the base compound.
Amination: The introduction of the aminomercaptoethyl group is achieved through a nucleophilic substitution reaction. This involves reacting pyridine-2,6-dicarboxylic acid with 2-mercaptoethylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-80°C. A catalyst, such as a base (e.g., sodium hydroxide), may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required quantity, the synthesis can be performed in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, are used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with different functional groups, such as alkyl or acyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the aminomercaptoethyl group, making it less versatile in forming derivatives.
4-Aminopyridine-2,6-dicarboxylic acid: Contains an amino group but lacks the mercaptoethyl group, affecting its reactivity and applications.
2-Mercaptoethylamine: Contains the mercaptoethyl group but lacks the pyridine ring and carboxylic acid groups, limiting its use in coordination chemistry.
Uniqueness
4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid is unique due to the presence of both the aminomercaptoethyl group and the pyridine-2,6-dicarboxylic acid framework. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
4-(2-sulfanylethylamino)pyridine-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-8(13)6-3-5(10-1-2-16)4-7(11-6)9(14)15/h3-4,16H,1-2H2,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYPKOQIRUVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)NCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236810 | |
Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88090-56-6 | |
Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088090566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(N-(2-Mercaptoethyl))aminopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.